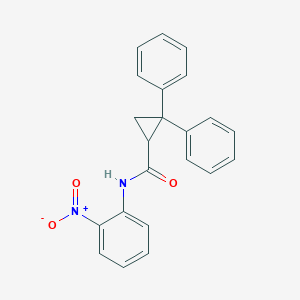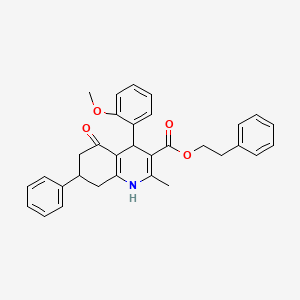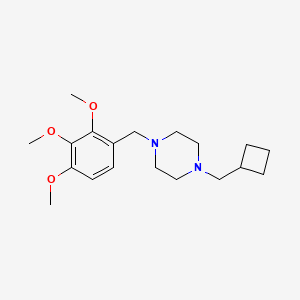
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as NPDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, studies have suggested that it may exert its biological activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. Additionally, its synthetic route is relatively simple, making it easily accessible for research purposes. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide. One potential area of study is its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthetic routes and modifications to improve its solubility and bioavailability are also areas of interest.
合成法
The synthesis of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with benzyl bromide in the presence of potassium carbonate to form N-benzyl-2-nitroaniline. This intermediate is then reacted with 2,2-diphenylcyclopropanecarboxylic acid in the presence of triethylamine to yield N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
科学的研究の応用
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been found to possess antifungal and antibacterial properties.
特性
IUPAC Name |
N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(23-19-13-7-8-14-20(19)24(26)27)18-15-22(18,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJHFCREQHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)



![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
